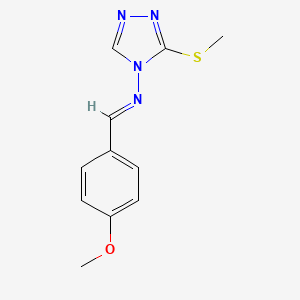![molecular formula C17H25N3O4 B5541621 6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5541621.png)
6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of pyridazinone derivatives, which have been extensively studied for their diverse biological activities and chemical properties. Pyridazinones are known for their structural uniqueness and versatility in chemical synthesis, serving as key intermediates for developing pharmacologically active molecules.
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multi-step chemical processes, including acylation, cyclization, and functional group transformations. For instance, Howson et al. (1988) described the synthesis of a related pyridazinone derivative through a series of steps, starting from basic building blocks to achieve the final molecule with specific stereochemical configurations (Howson et al., 1988).
Scientific Research Applications
Antibacterial Applications
One significant application of compounds structurally related to 6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone is in the development of potent antibacterial drugs. A study by Odagiri et al. (2013) focused on designing and synthesizing novel compounds with potent antibacterial activity against respiratory pathogens, including gram-positive and gram-negative bacteria, as well as multidrug-resistant strains. These findings suggest the potential of similar compounds in treating respiratory tract infections (Odagiri et al., 2013).
Cardiovascular Applications
The research by Howson et al. (1988) highlights the synthesis of stereoisomers of a compound related to 6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone, exhibiting vasodilation and beta-adrenergic antagonist activity. This suggests potential applications in cardiovascular therapy (Howson et al., 1988).
Synthesis of Fused Heterocycles
El-Nabi (2002) demonstrated the use of similar compounds in the synthesis of aziridine and hydroxylamine, leading to the formation of dihydropyrrolones and oximes. This research indicates the utility of such compounds in creating fused heterocycles, which are valuable in medicinal chemistry (El-Nabi, 2002).
Antinociceptive Activity
Dogruer et al. (2000) synthesized derivatives of pyridazinone, structurally related to the compound , and investigated their antinociceptive activity. Their findings suggest the potential use of these derivatives in pain management (Dogruer et al., 2000).
Spirocyclic Oxetane-Fused Benzimidazole Synthesis
Gurry et al. (2015) explored the synthesis of spirocyclic oxetanes, including azaspiro derivatives. Their work contributes to the understanding of synthetic methods for creating spirocyclic structures, potentially useful in drug design and development (Gurry et al., 2015).
Selective Antagonist Research
Goetz et al. (1995) studied a compound closely related to the one , demonstrating its selectivity as an antagonist for certain adrenoceptors. This research is relevant to understanding receptor selectivity in drug development (Goetz et al., 1995).
Antimicrobial Agent Synthesis
Hossan et al. (2012) synthesized a series of compounds using citrazinic acid, demonstrating their efficacy as antimicrobial agents. This indicates the potential for developing new antimicrobial drugs using structurally similar compounds (Hossan et al., 2012).
properties
IUPAC Name |
3-[3-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]-3-oxopropyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-16(24-2)11-13(21)17(16)7-9-20(10-8-17)15(23)6-4-12-3-5-14(22)19-18-12/h3,5,13,21H,4,6-11H2,1-2H3,(H,19,22)/t13-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXUWBWQGIWBMA-CJNGLKHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C12CCN(CC2)C(=O)CCC3=NNC(=O)C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H](C12CCN(CC2)C(=O)CCC3=NNC(=O)C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5541543.png)
![3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B5541556.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine](/img/structure/B5541563.png)
![8-methoxy-3-[(4-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5541567.png)
![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5541582.png)
![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5541585.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)
![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5541600.png)

![3-(azetidin-1-ylsulfonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5541618.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5541629.png)

![methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5541642.png)
